N-[7-(4-Fluorobenzyl)-9-Hydroxy-8-Oxo-7,8-Dihydro-6h-Pyrrolo[3,4-G]quinolin-5-Yl]-N-Methylmethanesulfonamide
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Overview
Description
GS-9160 is a novel and potent inhibitor of human immunodeficiency virus type 1 integrase. This compound specifically targets the process of strand transfer, which is a critical step in the integration of viral DNA into the host cell genome. GS-9160 has shown significant antiviral activity in preclinical studies, making it a promising candidate for the treatment of human immunodeficiency virus infections .
Preparation Methods
The synthesis of GS-9160 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a fluorobenzyl moiety, which is then coupled with other intermediates to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
GS-9160 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the fluorobenzyl moiety and other functional groups in the molecule .
Scientific Research Applications
GS-9160 has been extensively studied for its potential applications in the treatment of human immunodeficiency virus infections. It has shown potent antiviral activity in primary human T lymphocytes, with a 50% effective concentration of approximately 2 nanomolar. The compound has also demonstrated synergistic effects when used in combination with other classes of antiviral drugs, such as human immunodeficiency virus protease inhibitors, nonnucleoside reverse transcriptase inhibitors, and nucleotide reverse transcriptase inhibitors .
Mechanism of Action
The mechanism of action of GS-9160 involves the inhibition of human immunodeficiency virus integrase, an enzyme that catalyzes the integration of viral DNA into the host cell genome. GS-9160 specifically targets the strand transfer step of this process, preventing the integration of viral DNA and thereby inhibiting viral replication. The compound binds to the active site of the integrase enzyme, blocking its catalytic activity and preventing the formation of integration junctions .
Comparison with Similar Compounds
GS-9160 is unique among human immunodeficiency virus integrase inhibitors due to its potent and selective activity against the strand transfer step of the integration process. Similar compounds include GS-9137, GS-9224, and other integrase inhibitors that have been developed for the treatment of human immunodeficiency virus infections. Compared to these compounds, GS-9160 has shown higher selectivity and potency in preclinical studies, although its clinical development was discontinued due to unfavorable pharmacokinetic properties .
Properties
CAS No. |
915407-80-6 |
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Molecular Formula |
C20H18FN3O4S |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[7-[(4-fluorophenyl)methyl]-9-hydroxy-8-oxo-6H-pyrrolo[3,4-g]quinolin-5-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C20H18FN3O4S/c1-23(29(2,27)28)18-14-4-3-9-22-17(14)19(25)16-15(18)11-24(20(16)26)10-12-5-7-13(21)8-6-12/h3-9,25H,10-11H2,1-2H3 |
InChI Key |
RJWBOLLTMJMYNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C2CN(C(=O)C2=C(C3=C1C=CC=N3)O)CC4=CC=C(C=C4)F)S(=O)(=O)C |
Origin of Product |
United States |
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